Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that features a quinoline core substituted with a trifluoromethoxy group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Coupling with Piperazine: The quinoline derivative is then coupled with piperazine through a carbonylation reaction, often using reagents such as carbonyldiimidazole or phosgene.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the quinoline ring.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound, such as alcohol derivatives.
Substitution: Functionalized quinoline derivatives with new substituents replacing the trifluoromethoxy group.
Scientific Research Applications
Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in disease pathways.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[4-hydroxy-6-(methoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Ethyl 4-{[4-hydroxy-6-(chloro)quinolin-3-yl]carbonyl}piperazine-1-carboxylate: Contains a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in Ethyl 4-{[4-hydroxy-6-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate imparts unique electronic and steric properties, potentially enhancing its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C18H18F3N3O5 |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
ethyl 4-[4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H18F3N3O5/c1-2-28-17(27)24-7-5-23(6-8-24)16(26)13-10-22-14-4-3-11(29-18(19,20)21)9-12(14)15(13)25/h3-4,9-10H,2,5-8H2,1H3,(H,22,25) |
InChI Key |
KFMGEYDNCXZKDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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